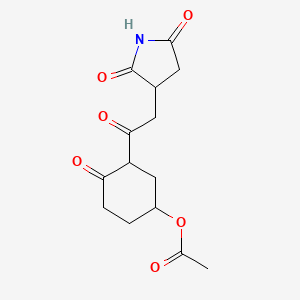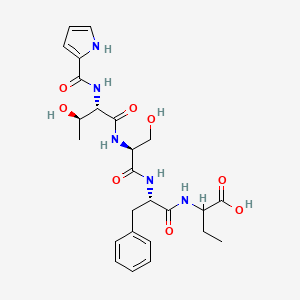![molecular formula C15H11ClO B12902723 2-[(4-Chlorophenyl)methyl]-1-benzofuran CAS No. 55877-45-7](/img/structure/B12902723.png)
2-[(4-Chlorophenyl)methyl]-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are known for their unique structural features and wide array of biological activities, making them privileged structures in drug discovery . The compound consists of a benzofuran ring fused with a 4-chlorobenzyl group, which imparts specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)benzofuran typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied due to its mild and functional group-tolerant conditions . The process involves the coupling of a boron reagent with a halogenated benzofuran derivative in the presence of a palladium catalyst. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 2-(4-Chlorobenzyl)benzofuran may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts is optimized for cost-effectiveness and yield. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)benzofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include various substituted benzofurans, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chlorobenzyl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, which lacks the 4-chlorobenzyl group.
2-Benzofuranyl-(4-chlorophenyl)methanone: A similar compound with a different substitution pattern.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Uniqueness
2-(4-Chlorobenzyl)benzofuran is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Properties
CAS No. |
55877-45-7 |
|---|---|
Molecular Formula |
C15H11ClO |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-benzofuran |
InChI |
InChI=1S/C15H11ClO/c16-13-7-5-11(6-8-13)9-14-10-12-3-1-2-4-15(12)17-14/h1-8,10H,9H2 |
InChI Key |
CPTZLEUOIGFXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)

methanol](/img/structure/B12902656.png)
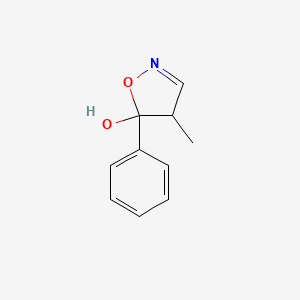
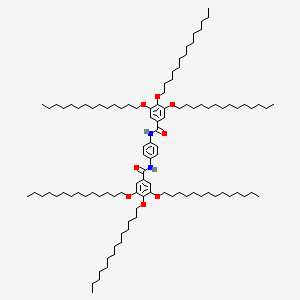
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)

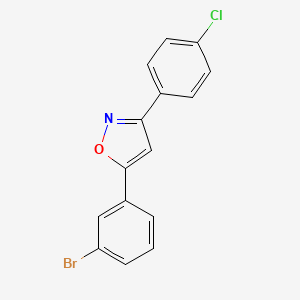
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)


